N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Description
N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a pyrazolo[3,4-d]pyrimidine derivative featuring:
- A 2-methylphenyl substituent at the 1-position of the pyrazolo-pyrimidine ring, contributing steric bulk.
- An acetamide linker connecting the core to a 2,5-dimethoxyphenyl group, which may enhance solubility and receptor interaction via methoxy electron-donating effects.
Synthetic routes for analogous compounds involve reactions of α-chloroacetamides with pyrazolo-pyrimidinone intermediates, as described in pyrazolo[3,4-d]pyrimidine derivatization studies .
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-14-6-4-5-7-18(14)27-21-16(11-24-27)22(29)26(13-23-21)12-20(28)25-17-10-15(30-2)8-9-19(17)31-3/h4-11,13H,12H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJLFIRBXTLBWLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide typically involves multiple steps:
Formation of the Pyrazolopyrimidinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrazolopyrimidinone ring.
Attachment of the Dimethoxyphenyl Group: This is achieved through a substitution reaction where the dimethoxyphenyl group is introduced to the core structure.
Introduction of the Methylphenyl Group: This step involves another substitution reaction to attach the methylphenyl group to the core structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl group in the pyrazolopyrimidinone core.
Substitution: Both the dimethoxyphenyl and methylphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve the use of catalysts or bases to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups could lead to the formation of quinones, while reduction of the carbonyl group could yield alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential bioactivity. Its structure suggests it could interact with biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide could be explored for its potential therapeutic effects. Its interactions with enzymes or receptors could lead to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or activating their function. The pathways involved could include signal transduction pathways or metabolic pathways, depending on the specific biological context.
Comparison with Similar Compounds
Substituent Variations on the Pyrazolo-Pyrimidine Core
- Fluorophenyl vs. Methylphenyl Groups: The compound in -[1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide, substitutes the 1-position with a 4-fluorophenyl group. Fluorine’s electron-withdrawing nature may reduce metabolic degradation compared to the target compound’s 2-methylphenyl group, which offers steric hindrance .
- 4-Oxo vs. Thieno-Pyrimidine Cores: lists a compound with a 4-oxothieno[2,3-d]pyrimidine core. Replacing the pyrazolo moiety with a thieno group alters electronic properties and binding affinity, as sulfur atoms influence π-stacking interactions .
Acetamide Linker Modifications
- Trifluoromethylphenyl vs. The dimethoxy configuration may improve solubility in polar solvents compared to halogenated analogs.
- Phenoxy vs. Aryl Substituents: ’s 2-(4-methoxyphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide replaces the aryl group with a phenoxy moiety. Oxygen’s electronegativity could reduce steric hindrance but increase polarity .
Molecular Weight and Melting Points
- Higher molecular weights (e.g., 571.2 in ) correlate with reduced bioavailability, while the target compound’s intermediate size (~391) may optimize absorption .
Biological Activity
N-(2,5-dimethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by a complex structure that includes a pyrazolo-pyrimidine core. The presence of the 2,5-dimethoxyphenyl group and the 2-methylphenyl moiety contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Example A | MCF7 | 3.79 | Induction of apoptosis |
| Example B | A549 | 26.00 | Inhibition of proliferation |
| Example C | Hep-2 | 0.74 | Cell cycle arrest |
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazolo derivatives have been reported to inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit tyrosine kinases involved in cancer progression.
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways leading to cancer cell death.
- Cytokine Modulation : It could modulate the expression of cytokines involved in inflammation.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of a related pyrazolo-pyrimidine compound against breast cancer cells (MCF7). The compound demonstrated an IC50 value of 3.79 µM, indicating significant cytotoxicity and potential for further development as an anticancer agent .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of pyrazolo derivatives in models of acute inflammation. Results showed a reduction in inflammatory markers and cytokines in treated groups compared to controls .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodology :
-
Reagent ratios : Use a 1:1 molar ratio of α-chloroacetamide derivatives to pyrazolo[3,4-d]pyrimidin-4-one intermediates (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide) under reflux in dichloromethane with triethylamine as a base .
-
Catalytic conditions : Optimize reaction time (3–5 hours) and temperature (273 K for initial mixing, followed by room-temperature stirring) to achieve yields up to 72% .
-
Purification : Employ column chromatography with silica gel (ethyl acetate/hexane gradient) and recrystallization from methylene chloride for high-purity crystals .
- Key Data :
| Reaction Component | Optimal Condition | Yield (%) |
|---|---|---|
| Amine:Imine ratio | 50:50 (tautomer equilibrium) | 72 |
| Solvent | Dichloromethane | — |
Q. What analytical techniques are critical for confirming the compound’s structure?
- Methodology :
- 1H NMR : Identify characteristic peaks (e.g., δ 13.30 ppm for amide NH, δ 7.42–7.58 ppm for aromatic protons) and amine/imine tautomer signals (δ 10.10–11.20 ppm) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., R22(10) dimer motifs via N–H⋯O interactions) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the pyrazolo-pyrimidine scaffold .
Advanced Research Questions
Q. How can researchers resolve ambiguities in tautomeric forms (amine vs. imine) during structural analysis?
- Methodology :
-
Variable-temperature NMR : Monitor tautomer equilibration (e.g., 50:50 amine:imine ratio at 298 K) by tracking NH proton shifts .
-
X-ray crystallography : Assign tautomeric states via bond-length analysis (e.g., C–N distances: ~1.32 Å for imine vs. ~1.45 Å for amine) .
-
DFT calculations : Compare experimental NMR data with computed chemical shifts for tautomer models .
- Example contradiction : Inconsistent integration of NH signals in NMR due to dynamic equilibria. Multi-technique validation is critical .
Q. How should biological activity assays be designed for this compound, given its heterocyclic core?
- Methodology :
-
Target selection : Prioritize kinases or enzymes interacting with pyrazolo-pyrimidine scaffolds (e.g., cyclin-dependent kinases) .
-
In vitro assays : Use fluorescence polarization (FP) or surface plasmon resonance (SPR) to measure binding affinity. For cytotoxicity, employ MTT assays on cancer cell lines .
-
Docking studies : Model interactions using the pyrimidine-4-one moiety as a hydrogen-bond acceptor with active-site residues (e.g., ATP-binding pockets) .
- Key consideration : Address solubility issues by using DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
Q. What strategies mitigate stability challenges during storage or reaction handling?
- Methodology :
- Hygroscopic intermediates : Store under inert gas (N2/Ar) at –20°C and use molecular sieves in reaction mixtures .
- Light-sensitive groups : Protect solutions from UV exposure (amber glassware) and add antioxidants (e.g., BHT) for long-term stability .
- Degradation analysis : Monitor via HPLC-UV at 254 nm; observe decomposition products (e.g., free acetamide or pyrimidine fragments) .
Methodological Notes
- Synthetic route validation : Cross-check NMR and LC-MS data with PubChem entries (e.g., C22H19ClFN5O4) to confirm batch consistency .
- Contradiction management : If spectral data conflicts (e.g., amine/imine ratios), use isotopic labeling (15N NMR) or kinetic studies to resolve dynamic equilibria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
